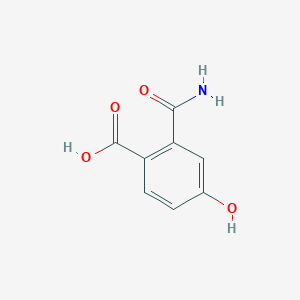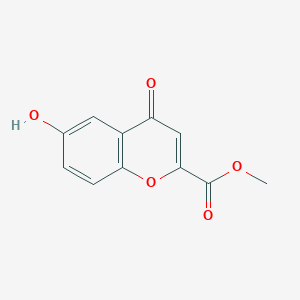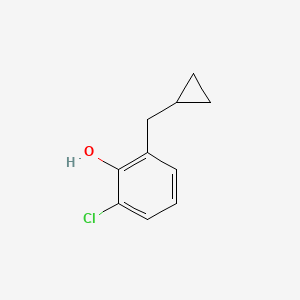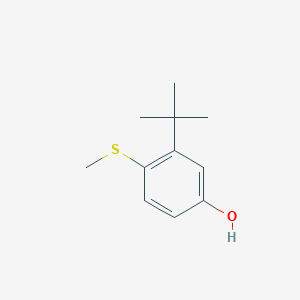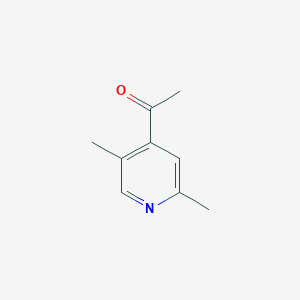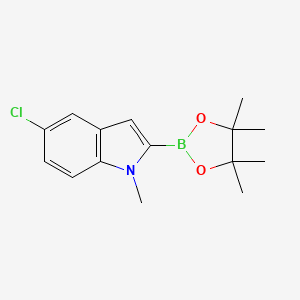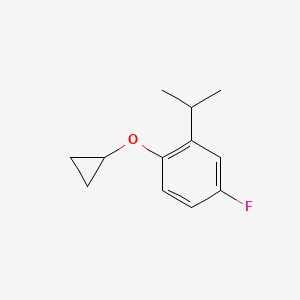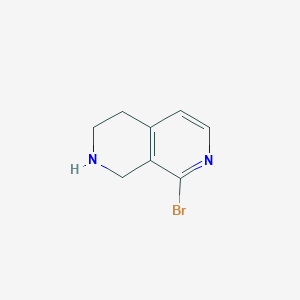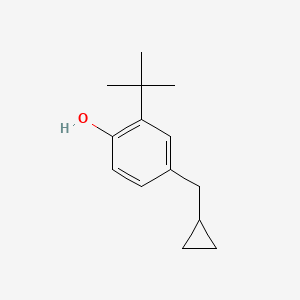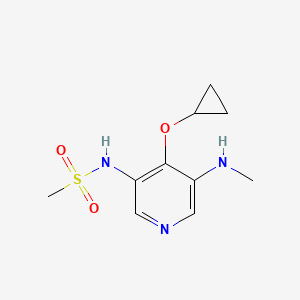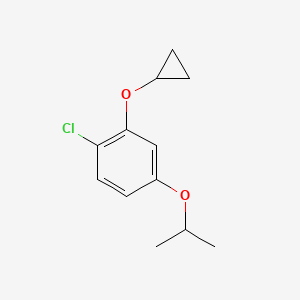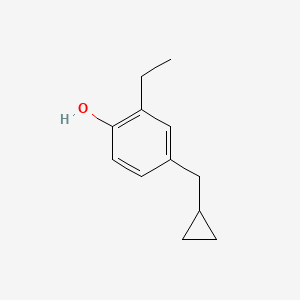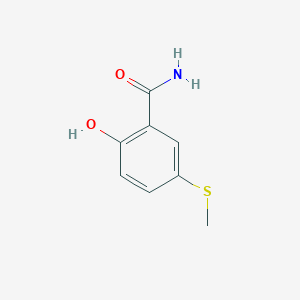
2-Hydroxy-5-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-(methylsulfanyl)benzamide is an organic compound with the molecular formula C8H9NO2S It is a derivative of benzamide, featuring a hydroxyl group at the second position and a methylsulfanyl group at the fifth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(methylsulfanyl)benzamide typically involves the introduction of the hydroxyl and methylsulfanyl groups onto a benzamide scaffold. One common method is the nucleophilic substitution reaction where a suitable benzamide precursor is reacted with a methylsulfanyl reagent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of 2-Hydroxy-5-(methylsulfanyl)benzamide may involve more scalable and efficient methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the methylsulfanyl group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dehydroxylated or demethylsulfanylated derivatives.
Substitution: Functionalized benzamide derivatives.
Applications De Recherche Scientifique
2-Hydroxy-5-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybenzamide: Lacks the methylsulfanyl group, making it less hydrophobic.
5-Methylsulfanylbenzamide: Lacks the hydroxyl group, affecting its hydrogen bonding capability.
2-Hydroxy-5-methylbenzamide: Features a methyl group instead of a methylsulfanyl group, altering its chemical reactivity.
Uniqueness
2-Hydroxy-5-(methylsulfanyl)benzamide is unique due to the presence of both hydroxyl and methylsulfanyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H9NO2S |
|---|---|
Poids moléculaire |
183.23 g/mol |
Nom IUPAC |
2-hydroxy-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C8H9NO2S/c1-12-5-2-3-7(10)6(4-5)8(9)11/h2-4,10H,1H3,(H2,9,11) |
Clé InChI |
QOJUXKPWKBENKU-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(C=C1)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


